3-(1,5-Dimethylpyrazol-4-yl)-1H-pyrazol-5-amine hydrochloride
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Overview
Description
3-(1,5-Dimethylpyrazol-4-yl)-1H-pyrazol-5-amine hydrochloride is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound has shown potential in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,5-Dimethylpyrazol-4-yl)-1H-pyrazol-5-amine hydrochloride typically involves the following steps:
Formation of 1,5-Dimethylpyrazol-4-yl: This can be achieved by reacting appropriate precursors such as hydrazine and acetylacetone under acidic conditions.
Substitution Reaction: The resulting 1,5-Dimethylpyrazol-4-yl compound undergoes a substitution reaction with an appropriate amine source to introduce the pyrazol-5-amine group.
Acidification: The final step involves acidification, usually with hydrochloric acid, to obtain the hydrochloride salt of the compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-(1,5-Dimethylpyrazol-4-yl)-1H-pyrazol-5-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of pyrazolone derivatives.
Reduction Products: Reduction can yield aminopyrazoles.
Substitution Products: Substitution reactions can produce a variety of functionalized pyrazoles.
Scientific Research Applications
3-(1,5-Dimethylpyrazol-4-yl)-1H-pyrazol-5-amine hydrochloride has found applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(1,5-Dimethylpyrazol-4-yl)-1H-pyrazol-5-amine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3,5-Dimethylpyrazole
1H-Pyrazole
3-(3,5-Dimethylpyrazol-1-yl)-6-R-1,2,4,5-tetrazines
Pyrazolo[3,4-d]pyrimidine derivatives
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Properties
IUPAC Name |
5-(1,5-dimethylpyrazol-4-yl)-1H-pyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5.ClH/c1-5-6(4-10-13(5)2)7-3-8(9)12-11-7;/h3-4H,1-2H3,(H3,9,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJMPKDRYDBGGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=CC(=NN2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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